molecular formula C27H30O14 B600713 Sphaerobioside CAS No. 14988-20-6

Sphaerobioside

Cat. No.: B600713
CAS No.: 14988-20-6
M. Wt: 578.52
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Sphaerobioside can be synthesized through various chemical reactions involving the glycosylation of genistein. The synthetic route typically involves the use of glycosyl donors and acceptors under specific reaction conditions. For instance, the glycosylation reaction can be carried out using a glycosyl donor such as a glycosyl bromide in the presence of a Lewis acid catalyst like silver triflate .

Industrial Production Methods

Industrial production of this compound involves the extraction and purification from plant sources. The process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

Sphaerobioside undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .

Scientific Research Applications

Sphaerobioside has a wide range of scientific research applications, including:

    Chemistry: Used in compound screening libraries and metabolomics studies.

    Biology: Investigated for its role in inhibiting enzymes and signaling pathways.

    Medicine: Explored for its anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of nutraceuticals and natural products.

Mechanism of Action

Sphaerobioside exerts its effects by inhibiting multiple enzymes and signaling pathways. It suppresses the activity of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory response. Additionally, it hinders the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in regulating inflammation and the immune response . This compound can also trigger apoptosis and hinder cell proliferation in multiple cancer cell lines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its diverse range of biological activities and its ability to inhibit multiple enzymes and signaling pathways. Its neuroprotective qualities and potential in enhancing cognitive function make it distinct from other similar compounds .

Properties

IUPAC Name

5-hydroxy-3-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O14/c1-10-19(30)22(33)24(35)26(39-10)38-9-17-21(32)23(34)25(36)27(41-17)40-13-6-15(29)18-16(7-13)37-8-14(20(18)31)11-2-4-12(28)5-3-11/h2-8,10,17,19,21-30,32-36H,9H2,1H3/t10-,17+,19-,21+,22+,23-,24+,25+,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQCIPHUIZGDLB-SEPMLUPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC=C(C4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC=C(C4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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